molecular formula C20H25N3O3S B4650936 N-[4-(aminosulfonyl)phenyl]-2-(4-benzyl-1-piperidinyl)acetamide

N-[4-(aminosulfonyl)phenyl]-2-(4-benzyl-1-piperidinyl)acetamide

Cat. No. B4650936
M. Wt: 387.5 g/mol
InChI Key: COTQWWHDFYIQER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(aminosulfonyl)phenyl]-2-(4-benzyl-1-piperidinyl)acetamide, also known as ABT-639, is a novel and selective T-type calcium channel blocker. It has been studied for its potential therapeutic applications in a variety of diseases, including epilepsy, neuropathic pain, and hypertension.

Mechanism of Action

N-[4-(aminosulfonyl)phenyl]-2-(4-benzyl-1-piperidinyl)acetamide selectively blocks T-type calcium channels, which are involved in the regulation of neuronal excitability and neurotransmitter release. By blocking these channels, N-[4-(aminosulfonyl)phenyl]-2-(4-benzyl-1-piperidinyl)acetamide reduces the influx of calcium ions into neurons, leading to a decrease in neuronal excitability and neurotransmitter release. This mechanism of action is thought to underlie N-[4-(aminosulfonyl)phenyl]-2-(4-benzyl-1-piperidinyl)acetamide's anticonvulsant, analgesic, and antihypertensive effects.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)phenyl]-2-(4-benzyl-1-piperidinyl)acetamide has been shown to have a number of biochemical and physiological effects. In animal studies, N-[4-(aminosulfonyl)phenyl]-2-(4-benzyl-1-piperidinyl)acetamide has been shown to reduce the frequency and duration of seizures, suggesting its potential as an anticonvulsant agent. It has also been shown to reduce pain behaviors in animal models of neuropathic pain, suggesting its potential as an analgesic agent. Additionally, N-[4-(aminosulfonyl)phenyl]-2-(4-benzyl-1-piperidinyl)acetamide has been shown to reduce blood pressure in animal models of hypertension, suggesting its potential as an antihypertensive agent.

Advantages and Limitations for Lab Experiments

One advantage of N-[4-(aminosulfonyl)phenyl]-2-(4-benzyl-1-piperidinyl)acetamide is its selectivity for T-type calcium channels, which allows for more targeted and specific effects compared to non-selective calcium channel blockers. However, one limitation of N-[4-(aminosulfonyl)phenyl]-2-(4-benzyl-1-piperidinyl)acetamide is its limited bioavailability, which may limit its effectiveness in vivo. Additionally, more research is needed to fully understand the potential side effects and long-term safety of N-[4-(aminosulfonyl)phenyl]-2-(4-benzyl-1-piperidinyl)acetamide.

Future Directions

There are several potential future directions for research on N-[4-(aminosulfonyl)phenyl]-2-(4-benzyl-1-piperidinyl)acetamide. One area of focus could be on its potential as a novel therapeutic agent for neuropathic pain. Additionally, further studies could explore the potential use of N-[4-(aminosulfonyl)phenyl]-2-(4-benzyl-1-piperidinyl)acetamide in combination with other medications for the treatment of epilepsy or hypertension. Finally, more research is needed to fully understand the long-term safety and potential side effects of N-[4-(aminosulfonyl)phenyl]-2-(4-benzyl-1-piperidinyl)acetamide, particularly in humans.

Scientific Research Applications

N-[4-(aminosulfonyl)phenyl]-2-(4-benzyl-1-piperidinyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, N-[4-(aminosulfonyl)phenyl]-2-(4-benzyl-1-piperidinyl)acetamide has been shown to have anticonvulsant, analgesic, and antihypertensive effects. It has also been studied for its potential to treat neuropathic pain, a type of chronic pain that is often difficult to treat with currently available medications. N-[4-(aminosulfonyl)phenyl]-2-(4-benzyl-1-piperidinyl)acetamide has been shown to reduce pain behaviors in animal models of neuropathic pain, suggesting its potential as a novel therapeutic agent for this condition.

properties

IUPAC Name

2-(4-benzylpiperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c21-27(25,26)19-8-6-18(7-9-19)22-20(24)15-23-12-10-17(11-13-23)14-16-4-2-1-3-5-16/h1-9,17H,10-15H2,(H,22,24)(H2,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTQWWHDFYIQER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-benzylpiperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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